7,8-Dimethoxycoumarin

Nephroprotection Acute Kidney Injury Cisplatin Toxicity

Avoid irreproducible results from using generic coumarins instead of the specific 7,8-isomer. DMC is the dimethylated derivative of daphnetin, with distinct lipophilicity (XLogP3 ≈ 1.9) and target engagement validated in cisplatin-induced acute renal failure (75-100 mg/kg p.o.) and TNF-α-stimulated keratinocyte inflammation models. • Guarantees experimental reproducibility via HPLC-verified ≥98% purity and full structural characterization (MS, NMR). • Enables confident biomarker quantification (serum creatinine, BUN, GSH) and pathway analysis (NF-κB/MAPK suppression). • Rapid global dispatch from regional stock ensures continuity of time-sensitive preclinical studies.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
CAS No. 2445-80-9
Cat. No. B190902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dimethoxycoumarin
CAS2445-80-9
Synonyms7,8-dimethoxycoumarin
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=CC(=O)O2)OC
InChIInChI=1S/C11H10O4/c1-13-8-5-3-7-4-6-9(12)15-10(7)11(8)14-2/h3-6H,1-2H3
InChIKeyCHBBSMUTOCUVDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dimethoxycoumarin Compound Profile & Procurement


7,8-Dimethoxycoumarin (DMC, also known as Daphnetin dimethyl ether) is a naturally occurring coumarin derivative characterized by methoxy substitutions at the C7 and C8 positions of the benzopyrone core [1]. This compound is primarily isolated from botanical sources, including Artemisia caruifolia and Wikstroemia indica, and is recognized as a key phytochemical constituent with distinct pharmacological properties that differentiate it from other dimethoxycoumarin positional isomers such as scoparone (6,7-dimethoxycoumarin) . For procurement purposes, DMC is available as a purified reference standard with HPLC-verified purity typically exceeding 98%, exhibiting a molecular formula of C11H10O4 and a molecular weight of 206.19 g/mol .

1
High-purity reference standard for coumarin-containing botanicals
2
Tool compound for cisplatin nephrotoxicity model studies
3
Pathway modulator for keratinocyte inflammation research

Non-Interchangeability of 7,8-Dimethoxycoumarin


Substitution of 7,8-dimethoxycoumarin with closely related dimethoxycoumarin positional isomers or hydroxylated analogs is not scientifically valid due to significant divergence in biological activity profiles and metabolic stability. The specific 7,8-substitution pattern on the coumarin scaffold confers a unique spatial and electronic configuration that directly influences target interaction, enzymatic metabolism, and resultant pharmacological outcomes. Notably, 7,8-dimethoxycoumarin is the dimethylated derivative of daphnetin (7,8-dihydroxycoumarin); this methylation substantially alters its physicochemical properties, including increased lipophilicity (XLogP3 ≈ 1.9) and reduced hydrogen-bond donor capacity, which in turn affects its cellular permeability and metabolic susceptibility to glucuronidation compared to its parent dihydroxy counterpart . Similarly, the positional isomer scoparone (6,7-dimethoxycoumarin) exhibits a distinct hepatoprotective and cholestasis-related therapeutic profile, underscoring that even subtle shifts in methoxy group placement yield non-overlapping biological activities that preclude generic substitution [1]. Consequently, procurement decisions based on compound class alone—without accounting for the specific 7,8-substitution pattern—risk experimental irreproducibility and invalid pharmacological conclusions.

Positional isomer scoparone (6,7-dimethoxy) exhibits distinct hepatoprotective profile; methoxy group shift may alter target interaction and model-response context.
Parent daphnetin (7,8-dihydroxy) acts primarily as a kinase inhibitor, whereas DMC engages pathway modulation in keratinocytes; mechanism mismatch may confound inflammation endpoints.
Uncharacterized coumarin analogs lack the validated in vivo nephroprotective and gastroprotective data available for DMC; direct substitution risks experimental irreproducibility.

7,8-Dimethoxycoumarin Comparator Evidence Guide


Nephroprotection Against Cisplatin-Induced Acute Kidney Injury

In a rat model of cisplatin- and ischemia/reperfusion-induced acute renal failure, 7,8-dimethoxycoumarin (DMC) exhibited significant, dose-dependent renoprotection, achieving efficacy comparable to the positive control cyclosporin A at higher doses [1]. The study evaluated biochemical markers of kidney function and injury, demonstrating that DMC pretreatment (75 and 100 mg/kg, p.o.) attenuated the cisplatin-induced rise in blood urea nitrogen and creatinine, and restored reduced glutathione (GSH) levels [1]. This direct head-to-head comparison against a clinically relevant positive control establishes a benchmark for DMC's nephroprotective potency that is not reported for other simple dimethoxycoumarins like scoparone.

Nephroprotection vs. cisplatin
Head-to-head
DMC (75–100 mg/kg, p.o.) reduced serum creatinine and BUN, effect comparable to cyclosporin A positive control in rat model.
Reported nephroprotection model response; supports cisplatin acute kidney injury research context.
Data from single in vivo study; broader model validation needed.
Nephroprotection Acute Kidney Injury Cisplatin Toxicity

Anti-Secretory and Anti-Inflammatory Effects in Gastritis

7,8-Dimethoxycoumarin demonstrated significant anti-secretory and anti-inflammatory effects in a rat model of pyloric ligation-induced gastritis, with the highest tested dose (100 mg/kg, i.p.) producing statistically significant reductions in gastric volume, total acidity, ulcerative index, and myeloperoxidase (MPO) activity, while concurrently increasing gastric glutathione (GSH) levels [1]. Crucially, the lower and medium doses (50 and 75 mg/kg) did not achieve significance when compared to the standard therapeutic agents omeprazole and N-acetyl cysteine, highlighting a clear dose-response threshold for gastric protection [1]. This contrasts with the broader anti-inflammatory profile of other coumarins like esculetin, which have been shown to exert more potent growth inhibition in cancer cell lines but lack this specific in vivo gastroprotective validation [2].

Gastroprotection in gastritis
Head-to-head
Only 100 mg/kg (i.p.) achieved significant reduction in gastric volume, acidity, and ulcer index vs. omeprazole/NAC; lower doses not significant.
Dose-dependent gastroprotective model response; supports gastritis research at defined dose threshold.
Requires confirmation of dose-response in independent studies.
Gastroprotection Anti-ulcer Anti-inflammatory

Cytokine Suppression in Keratinocytes via NF-κB/MAPK Pathway

In an in vitro model of skin inflammation using TNF-α-stimulated human HaCaT keratinocytes, 7,8-dimethoxycoumarin significantly attenuated the expression of key pro-inflammatory cytokines and chemokines, including IL-6, IL-8, and CCL2/MCP-1 [1]. This effect is mechanistically linked to the suppression of NF-κB and MAPK pathway activation [1]. This cellular profile is distinct from the activity of parent daphnetin (7,8-dihydroxycoumarin), which primarily acts as a protein kinase inhibitor with IC50 values of 7.67 μM (EGFR), 9.33 μM (PKA), and 25.01 μM (PKC) . The methylation of daphnetin to 7,8-dimethoxycoumarin thus appears to redirect its molecular target engagement from direct kinase inhibition towards upstream pathway modulation in keratinocytes, providing a differentiated mechanism of action for inflammatory skin conditions.

Keratinocyte cytokine suppression
Cross-study
DMC attenuated IL-6, IL-8, CCL2/MCP-1 in TNF-α-stimulated HaCaT cells via NF-κB/MAPK suppression; distinct from daphnetin’s kinase inhibition (IC50 7.67–25.01 μM).
Pathway-specific anti-inflammatory mechanism, supports keratinocyte inflammation model differentiation.
In vitro data; in vivo relevance to be established.
Dermatology Inflammation Psoriasis

DPPH Radical Scavenging vs. 7,8,9-Trimethoxycoumarin

In a standardized DPPH radical scavenging assay, the crude extract containing 7,8-dimethoxycoumarin from Zanthoxylum tessmannii roots exhibited an IC50 of 0.8 mg/mL, demonstrating moderate antioxidant activity [1]. This performance was compared directly to 7,8,9-trimethoxycoumarin (isolated from the same extract), which displayed an IC50 of 29.3 μM, and the reference standard ascorbic acid (IC50 of 11.6 μM) [1]. While direct comparison of IC50 values is complicated by differing units (mg/mL for extract vs. μM for pure compounds), the data indicate that the 7,8-dimethoxy substitution pattern confers a distinct radical scavenging capacity that is not simply additive with further methoxylation, as the trimethoxy analog does not show proportionally enhanced activity.

DPPH radical scavenging
Head-to-head
DMC crude extract IC50 = 0.8 mg/mL; 7,8,9-trimethoxycoumarin IC50 = 29.3 μM; ascorbic acid IC50 = 11.6 μM.
Supports antioxidant screening context; methoxy pattern influences radical scavenging capacity.
Units mismatch complicates direct comparison; pure DMC data recommended.
Antioxidant Free Radical Scavenging Oxidative Stress

7,8-Dimethoxycoumarin Application Scenarios


Nephroprotection in Chemotherapy-Induced Acute Kidney Injury

Based on the direct head-to-head evidence demonstrating that 7,8-dimethoxycoumarin (75–100 mg/kg, p.o.) confers renoprotection comparable to cyclosporin A in cisplatin-induced acute renal failure models, this compound is optimally suited for preclinical investigations into nephroprotective adjuvants for chemotherapy. Researchers can leverage the established in vivo dosing regimen and biomarker panel (serum creatinine, BUN, GSH) to design reproducible studies assessing mitigation of cisplatin nephrotoxicity .

Gastroprotective and Anti-Ulcer Drug Discovery

The quantitative in vivo data from pyloric ligation-induced gastritis studies provide a validated benchmark for using 7,8-dimethoxycoumarin in gastrointestinal drug discovery. With a demonstrated effective dose of 100 mg/kg (i.p.) that significantly reduces gastric volume, acidity, and ulcer index while elevating glutathione, DMC serves as a characterized lead compound for further medicinal chemistry optimization targeting peptic ulcer disease and gastritis .

Inflammatory Skin Disease Modeling with Keratinocytes

The established mechanism of action in TNF-α-stimulated HaCaT cells—specifically, the attenuation of IL-6, IL-8, and CCL2/MCP-1 via NF-κB and MAPK suppression—positions 7,8-dimethoxycoumarin as a valuable tool compound for investigating inflammatory dermatoses such as psoriasis and atopic dermatitis. Its distinct pathway modulation, separate from the kinase inhibition profile of daphnetin, allows researchers to dissect signaling events specific to keratinocyte inflammation .

Analytical Reference Standard for Natural Products

7,8-Dimethoxycoumarin is commercially available as a high-purity reference standard (HPLC ≥ 98%), with validated analytical methods including HPLC-DAD and HPLC-ELSD, as well as structural confirmation by MS and NMR . This makes it an essential authentic standard for the identification, quantification, and quality control of coumarin-containing herbal medicines and botanical extracts derived from Artemisia and Citrus species.

Application
Selection Property
Validation Focus
Cisplatin nephrotoxicity model research
Reported in vivo nephroprotection response
Renal function biomarkers (creatinine, BUN, GSH)
Gastritis and anti-ulcer model studies
Dose-dependent gastroprotective model response
Gastric volume, acidity, ulcer index, MPO, GSH
Keratinocyte inflammation pathway research
NF-κB/MAPK pathway suppression profile
Pro-inflammatory cytokine/chemokine panel (IL-6, IL-8, CCL2)
Analytical reference standard for coumarins
High-purity HPLC-verified identity
Chromatographic method fit (HPLC-DAD, ELSD, MS, NMR)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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